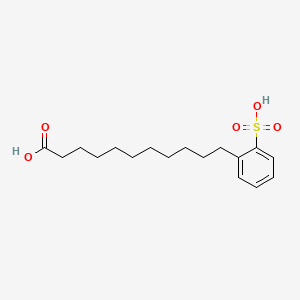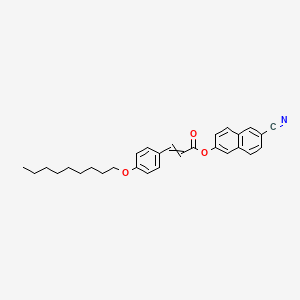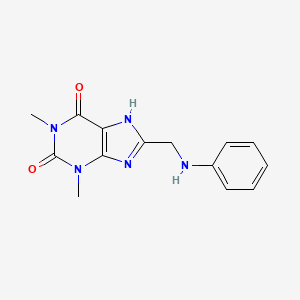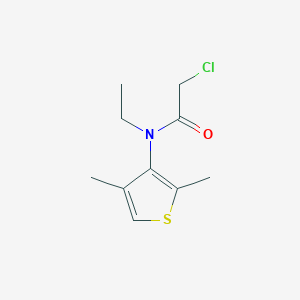
N,N,N-Tris(2-hydroxyethyl)tetradecan-1-aminium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,N-Tris(2-hydroxyethyl)tetradecan-1-aminium chloride is a quaternary ammonium compound. These compounds are known for their surfactant properties, making them useful in a variety of applications, including detergents, disinfectants, and fabric softeners. The structure of this compound includes a long hydrophobic alkyl chain and a hydrophilic quaternary ammonium group, which allows it to interact with both water and oil, making it an effective emulsifying agent.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Tris(2-hydroxyethyl)tetradecan-1-aminium chloride typically involves the quaternization of N,N,N-Tris(2-hydroxyethyl)amine with a suitable alkyl halide, such as tetradecyl chloride. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
N,N,N-Tris(2-hydroxyethyl)amine+Tetradecyl chloride→N,N,N-Tris(2-hydroxyethyl)tetradecan-1-aminium chloride
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
N,N,N-Tris(2-hydroxyethyl)tetradecan-1-aminium chloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form primary or secondary amines.
Substitution: The chloride ion can be substituted with other anions, such as bromide or iodide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halide exchange reactions can be carried out using sodium bromide (NaBr) or sodium iodide (NaI) in an appropriate solvent.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Primary or secondary amines.
Substitution: Bromide or iodide salts of the quaternary ammonium compound.
Applications De Recherche Scientifique
N,N,N-Tris(2-hydroxyethyl)tetradecan-1-aminium chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in cell culture media as a surfactant to enhance cell membrane permeability.
Medicine: Investigated for its antimicrobial properties and potential use in disinfectants and antiseptics.
Industry: Utilized in the formulation of detergents, fabric softeners, and emulsifiers.
Mécanisme D'action
The mechanism of action of N,N,N-Tris(2-hydroxyethyl)tetradecan-1-aminium chloride primarily involves its surfactant properties. The compound can disrupt cell membranes by interacting with the lipid bilayer, leading to increased permeability and eventual cell lysis. This makes it effective as an antimicrobial agent. The quaternary ammonium group can also interact with negatively charged surfaces, enhancing its binding affinity and effectiveness.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N,N-Tris(2-hydroxyethyl)amine: A precursor in the synthesis of the target compound.
N,N,N′,N′-Tetrakis(2-hydroxyethyl)ethylenediamine: Another quaternary ammonium compound with similar surfactant properties.
N,N,N′,N′-Tetrakis(2-hydroxyethyl)propylamine: Similar structure but with a different alkyl chain length.
Uniqueness
N,N,N-Tris(2-hydroxyethyl)tetradecan-1-aminium chloride is unique due to its specific alkyl chain length, which provides an optimal balance between hydrophobic and hydrophilic properties. This makes it particularly effective as an emulsifying agent and antimicrobial compound compared to its shorter or longer chain analogs.
Propriétés
Numéro CAS |
83690-71-5 |
|---|---|
Formule moléculaire |
C20H44ClNO3 |
Poids moléculaire |
382.0 g/mol |
Nom IUPAC |
tris(2-hydroxyethyl)-tetradecylazanium;chloride |
InChI |
InChI=1S/C20H44NO3.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-21(15-18-22,16-19-23)17-20-24;/h22-24H,2-20H2,1H3;1H/q+1;/p-1 |
Clé InChI |
FAKJGLCAZJRCGT-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCC[N+](CCO)(CCO)CCO.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![Ethyl 1-[2-(dimethylamino)ethyl]-2-oxocyclohexane-1-carboxylate](/img/structure/B14409738.png)

![1-(8-Methyl-1-oxa-5-azaspiro[5.5]undecan-5-yl)butane-1,3-dione](/img/structure/B14409749.png)

